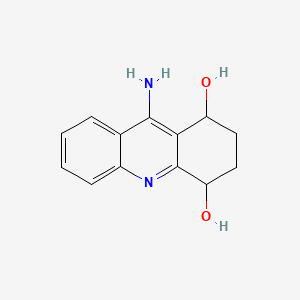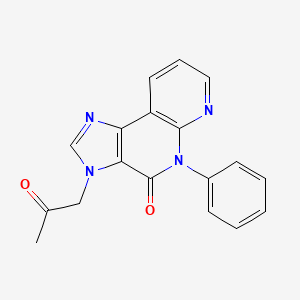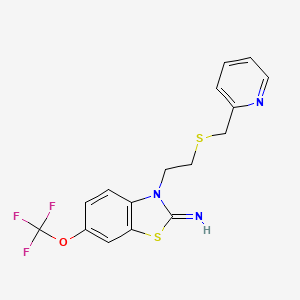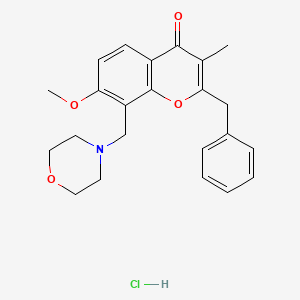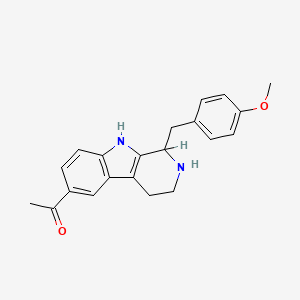
6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride is a synthetic compound belonging to the β-carboline family. β-Carbolines are a class of heterocyclic compounds known for their diverse biological activities and pharmacological potential. These compounds are characterized by a tricyclic pyridine-fused indole framework and are widely distributed in nature, including various plants, marine creatures, and human tissues .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride typically involves the Pictet-Spengler reaction, which is a well-known method for constructing the β-carboline skeleton. This reaction involves the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions . The specific synthetic route for this compound may include the following steps:
- Condensation of 1-methoxybenzylamine with acetylacetone to form an intermediate.
- Cyclization of the intermediate under acidic conditions to form the tetrahydro-beta-carboline core.
- Purification and conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production of β-carboline derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, such as palladium-catalyzed reactions, and green chemistry approaches to minimize environmental impact .
化学反応の分析
Types of Reactions: 6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding β-carbolinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to form alcohol derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the methoxy or acetyl groups using reagents like sodium methoxide or acetyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, acetyl chloride.
Major Products Formed:
Oxidation: β-Carbolinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted β-carboline derivatives.
科学的研究の応用
6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex β-carboline derivatives.
Biology: Studied for its potential as a neuroprotective agent and its interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, cancer, and infectious diseases.
Industry: Utilized in the development of novel materials with unique optical and electronic properties
作用機序
The mechanism of action of 6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride involves its interaction with various molecular targets and pathways. It is known to bind to neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. Additionally, it may inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain . These interactions contribute to its potential neuroprotective and therapeutic effects.
類似化合物との比較
Harmane: A naturally occurring β-carboline with neuroactive properties.
Harmine: Known for its ability to inhibit monoamine oxidase and its potential therapeutic effects in treating neurological disorders.
Harmaline: Exhibits similar biological activities to harmine and is used in traditional medicine.
Uniqueness: 6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other β-carbolines. Its acetyl and methoxy groups may enhance its binding affinity to certain molecular targets and improve its bioavailability .
特性
CAS番号 |
69440-51-3 |
|---|---|
分子式 |
C21H22N2O2 |
分子量 |
334.4 g/mol |
IUPAC名 |
1-[1-[(4-methoxyphenyl)methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-yl]ethanone |
InChI |
InChI=1S/C21H22N2O2/c1-13(24)15-5-8-19-18(12-15)17-9-10-22-20(21(17)23-19)11-14-3-6-16(25-2)7-4-14/h3-8,12,20,22-23H,9-11H2,1-2H3 |
InChIキー |
CMQVUMLENPJCIZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)NC3=C2CCNC3CC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


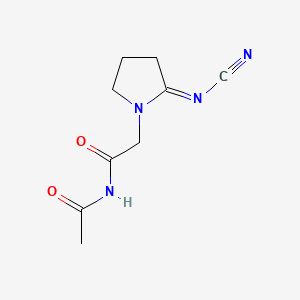

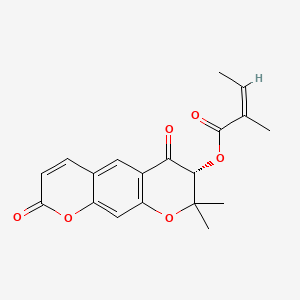
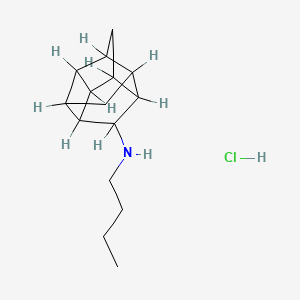
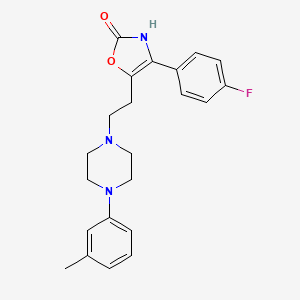
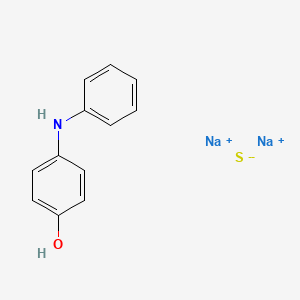
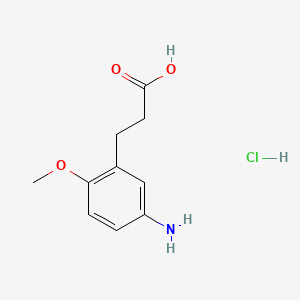
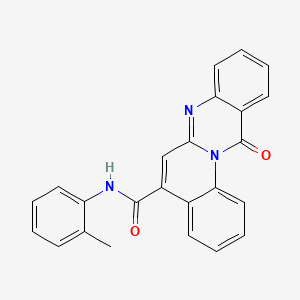
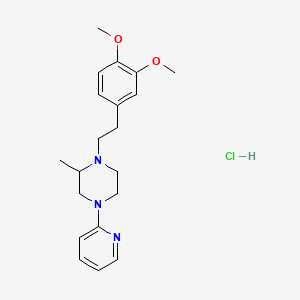
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
